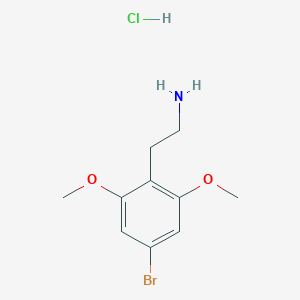

2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride

Description

2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine hydrochloride is a phenethylamine derivative characterized by a bromine substituent at the para position and two methoxy groups at the 2- and 6-positions of the phenyl ring. Its molecular formula is C₁₀H₁₄BrNO₂·HCl, with a molecular weight of 296.59 g/mol (anhydrous) . The compound is structurally related to hallucinogenic phenethylamines but differs in substituent positioning and functional groups, which influence its pharmacological profile.

Properties

IUPAC Name |

2-(4-bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-13-9-5-7(11)6-10(14-2)8(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTLWFBUHKFKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1CCN)OC)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490432-26-1 | |

| Record name | 2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride typically involves the bromination of 2,6-dimethoxybenzaldehyde followed by a reductive amination process. The general steps are as follows:

Bromination: 2,6-Dimethoxybenzaldehyde is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromo group at the 4-position.

Reductive Amination: The resulting 4-bromo-2,6-dimethoxybenzaldehyde is then subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride to form the desired ethanamine derivative.

Formation of Hydrochloride Salt: The free base of 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale bromination: using industrial-grade bromine and solvents.

Efficient reductive amination: with optimized reaction conditions to maximize yield and purity.

Purification and crystallization: techniques to obtain the hydrochloride salt in a highly pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted phenethylamines.

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Chemistry

- Precursor in Organic Synthesis: 2C-B serves as a valuable precursor for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.

- Reagent in Chemical Reactions: It has been utilized in various chemical reactions, including oxidation and substitution reactions, where it can be transformed into other functionalized derivatives.

Biology

- Interaction with Biological Receptors: Research indicates that 2C-B acts primarily as a partial agonist at the 5-hydroxytryptamine receptor 2C (5-HT2C). This interaction suggests potential implications for mood regulation and perception alterations.

- Psychoactive Effects: Studies have documented its psychoactive effects, which are similar to those of other hallucinogens. This has led to investigations into its mechanisms of action within the serotonin system, with implications for understanding mood disorders .

Medicine

- Pharmacological Investigations: The compound is being studied for its potential therapeutic applications in treating psychiatric disorders, particularly those related to mood and perception. Its unique action on serotonin receptors positions it as a candidate for further pharmacological exploration .

- Safety and Efficacy Studies: Clinical studies are necessary to evaluate its safety profile and therapeutic efficacy in humans, particularly given its psychoactive nature.

Industry

- Development of New Materials: The compound's unique properties make it suitable for use in developing new materials, particularly in the pharmaceutical industry where it can serve as an intermediate in drug synthesis.

- Chemical Processes Optimization: Its application extends to optimizing chemical processes within industrial settings, where it can enhance reaction efficiency and product yield.

Data Tables

| Application Area | Specific Use | Relevant Findings |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Enables creation of complex molecules |

| Biology | Interaction with serotonin receptors | Potential implications for mood regulation |

| Medicine | Investigated for psychiatric treatments | Ongoing studies on safety and efficacy |

| Industry | Intermediate in pharmaceutical production | Enhances efficiency in chemical processes |

Case Study 1: Psychoactive Properties

A study conducted by researchers at Auburn University focused on the pharmacokinetics and psychoactive effects of 2C-B. The findings revealed significant interactions with serotonin receptors leading to altered mood states in subjects. This underscores the need for further investigation into its therapeutic potential .

Case Study 2: Synthetic Applications

In a recent publication, researchers illustrated how 2C-B can be utilized as a reagent in synthesizing novel compounds with enhanced biological activity. The study highlighted successful transformations resulting from its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

2C-B (4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride)

- Structure : Differs in methoxy group positions (2,5-dimethoxy vs. 2,6-dimethoxy).

- Pharmacology: 2C-B is a well-studied serotonin receptor agonist with high affinity for 5-HT₂A receptors. It has hallucinogenic effects at doses of 10–30 mg .

25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine Hydrochloride)

- Structure : Contains an N-(2-methoxybenzyl) substitution absent in the target compound.

- Pharmacology : The N-benzyl group in 25B-NBOMe enhances 5-HT₂A receptor affinity (pKi = 8.57) and potency, leading to severe toxicity at microgram doses .

- Key Difference : The absence of the N-benzyl group in the target compound likely results in lower receptor affinity and reduced toxicity .

Nexus Hydrochloride ((±)-4-Bromo-2,5-dimethoxybenzeneethanamine Hydrochloride)

- Structure : A positional isomer with 2,5-dimethoxy groups.

- Properties: Melting point = 234–235°C; classified as a controlled substance due to hallucinogenic effects .

- Key Difference : The 2,6-dimethoxy configuration may alter metabolic pathways and receptor interaction compared to Nexus’s 2,5 arrangement.

Pharmacological and Toxicological Profiles

Receptor Binding

- Target Compound: Limited direct data, but structural similarities to 2C-B suggest moderate 5-HT₂A affinity.

- 25B-NBOMe : High 5-HT₂A affinity (pKi = 8.57) due to N-benzyl substitution .

- 2C-B : Moderate affinity (pKi ~7–8), with effects lasting 6–10 hours .

Toxicity

- 25B-NBOMe : Associated with seizures, hyperthermia, and fatalities at doses >1 mg .

- Target Compound : Expected lower toxicity due to lack of N-benzyl group, but unconfirmed in clinical studies.

Physicochemical Properties

Legal and Regulatory Status

Biological Activity

2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C11H16BrN O2·HCl

- Molecular Weight : 292.62 g/mol

The presence of bromine and methoxy groups in its structure is believed to influence its biological properties, particularly its interaction with various molecular targets.

The biological activity of this compound primarily involves the modulation of neurotransmitter systems and potential anti-inflammatory effects. Research indicates that compounds with similar structures may interact with serotonin receptors, which could explain their psychoactive properties .

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at certain serotonin receptor subtypes, influencing mood and cognition.

- Inhibition of Inflammatory Pathways : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory diseases .

Anticancer Properties

Research has demonstrated that derivatives of phenethylamines, including this compound, exhibit anticancer activity. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

These values indicate that the compound's cytotoxic effects are comparable to established chemotherapeutic agents.

Neuropharmacological Effects

In neuropharmacology, compounds similar to this compound have been studied for their effects on behavior and neurochemistry in animal models. For instance, behavioral assays in zebrafish models have revealed significant alterations in locomotion and anxiety-like behaviors upon administration of related compounds .

Case Studies

- Case Study on Psychoactive Effects : A study involving the identification of novel psychoactive substances highlighted the effects of 25B-NBF (a related compound) on human subjects. Symptoms included altered mental status and significant physiological responses, suggesting a need for further investigation into the safety profile of brominated phenethylamines .

- In Vitro Studies : In vitro studies conducted on various cancer cell lines demonstrated that this compound induces apoptosis through pathways involving caspase activation and p53 modulation. These findings align with the observed IC50 values in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.